RN-1Hydrochloride

Description

Chemical and Structural Properties

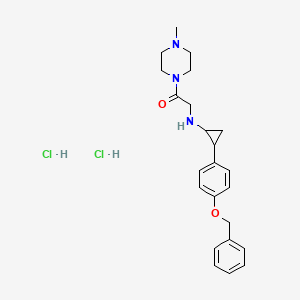

RN-1 hydrochloride exists in multiple salt forms, with the dihydrochloride variant (CAS 1781835-13-9) being the most widely studied. Its molecular formula is C₂₃H₃₁Cl₂N₃O₂ , yielding a molecular weight of 452.42 g/mol. The free base form (CAS 1808255-63-1) has a molecular formula of C₂₃H₂₉N₃O₂ and a lower molecular weight of 379.5 g/mol. The hydrochloride salt enhances solubility, with reported aqueous solubility of 20 mg/mL (44.21 mM) under warmed conditions.

The compound features a cyclopropylamine core linked to a 4-methylpiperazine group and a benzyl ether moiety, which contributes to its irreversible binding to LSD1’s flavin adenine dinucleotide (FAD) cofactor. X-ray crystallography and NMR data confirm that the (1R,2S)-stereochemistry of the cyclopropane ring is critical for target engagement.

Table 1: Key Chemical Properties of RN-1 Hydrochloride

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-2-[[2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHAFZOOUBPQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solubility Characteristics

RN-1 Hydrochloride’s solubility profile dictates formulation strategies and handling during synthesis. Experimental data reveals:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | 2.7 | 25 | |

| Water | 8.47 | 25 | |

| Ethanol | Insoluble | 25 |

These values indicate preferential use of aqueous or polar aprotic solvents for stock solution preparation. The compound’s limited solubility in ethanol necessitates alternative recrystallization or purification methods, such as using dichloromethane or ethyl acetate.

Inferred Methodological Approaches

While explicit synthetic routes are unavailable, the structure suggests a multi-step process:

Cyclopropanation

Amide Coupling

-

Hypothetical Step : Condensation of the cyclopropane-amine intermediate with 4-methylpiperazine-1-carbonyl chloride using HOBt/EDCI coupling agents.

Salt Formation

-

Hypothetical Step : Treatment with hydrochloric acid in ethanol or ethyl acetate to precipitate the dihydrochloride salt.

Analytical Characterization Techniques

Chemical Reactions Analysis

Types of Reactions: RN-1Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

RN-1Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used to study the mechanisms of demethylation and its effects on various substrates.

Biology: Investigated for its role in gene expression regulation and epigenetic modifications.

Medicine: Explored for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

RN-1Hydrochloride exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1). This enzyme is involved in the demethylation of histones, which plays a crucial role in gene expression regulation. By inhibiting LSD1, this compound can alter gene expression patterns, leading to various biological effects. The compound also affects other molecular targets, such as monoamine oxidases A and B, though with less potency .

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrochloride Compounds

This section compares RN-1 Hydrochloride with structurally or functionally related hydrochloride salts, focusing on physicochemical properties, pharmacological profiles, and industrial applications.

Clobenzorex Hydrochloride

- Molecular Formula : C₁₇H₁₉Cl₂N

- Molecular Weight : 308.25 g/mol

- Structure : Features a (2-chlorophenyl)methyl group and a 1-phenylpropan-2-amine moiety.

- Applications: Primarily used as an anorectic agent (appetite suppressant) due to its stimulant effects on the central nervous system .

- Key Differences : Unlike RN-1, Clobenzorex lacks a sulfonamide group and is more lipophilic, enhancing its blood-brain barrier penetration .

1-Cyclohexyl-2-propanamine Hydrochloride

- Molecular Formula : C₉H₂₀ClN

- Molecular Weight : 177.72 g/mol

- Structure : Contains a cyclohexyl group attached to a propanamine chain.

- Applications : Used in organic synthesis as a chiral building block for pharmaceuticals. Also studied for vasoconstrictive properties .

- Key Differences : Smaller molecular size and absence of aromatic rings compared to RN-1, resulting in lower steric hindrance .

Prilocaine Hydrochloride

- Molecular Formula : C₁₃H₂₁ClN₂O

- Molecular Weight : 256.77 g/mol

- Structure: A local anesthetic with a toluidine backbone and propylamino side chain.

- Applications: Widely employed in regional anesthesia. Known for its rapid onset and low systemic toxicity .

- Key Differences : Unlike RN-1, Prilocaine’s mechanism involves sodium channel blockade rather than kinase inhibition. It also has a shorter half-life .

AG-1478 Hydrochloride

- Molecular Formula : C₁₆H₁₄Cl₂N₃O₂

- Molecular Weight : 364.21 g/mol

- Structure : Features a quinazoline core with chlorophenyl and methoxy substituents.

- Applications : Potent EGFR (epidermal growth factor receptor) tyrosine kinase inhibitor, used in cancer research .

- Key Differences : AG-1478 targets EGFR specifically, whereas RN-1’s kinase selectivity profile is broader. AG-1478 also has higher solubility in polar solvents .

Data Table: Comparative Overview

Research Findings and Mechanistic Insights

- RN-1 Hydrochloride: Demonstrates IC₅₀ values in the nanomolar range for specific kinases, suggesting high potency. Its sulfonamide group enhances hydrogen bonding with kinase active sites .

- Clobenzorex HCl : Metabolized to amphetamine, contributing to its stimulant effects. Raises concerns about cardiovascular side effects, unlike RN-1 .

Biological Activity

RN-1 hydrochloride, also known as RN-1 dihydrochloride, is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly in cancer and sickle cell disease.

- Chemical Name : 1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride

- CAS Number : 1781835-13-9

- Molecular Formula : C23H31Cl2N3O2

- Molecular Weight : 452.42 g/mol

RN-1 hydrochloride acts as an irreversible and selective inhibitor of LSD1, exhibiting an IC50 value of 70 nM . It demonstrates selectivity over monoamine oxidase A (MAO-A) and B (MAO-B), with IC50 values of 0.51 μM and 2.785 μM , respectively . By inhibiting LSD1, RN-1 alters the demethylation process of histones, thereby influencing gene expression related to cell proliferation and differentiation.

In Vitro Studies

RN-1 hydrochloride has shown significant cytotoxic effects on various ovarian cancer cell lines, including SKOV3, OVCAR3, and A2780, with IC50 values ranging from 100 to 200 μM . The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent in ovarian cancer treatment.

In Vivo Studies

In animal models, specifically sickle cell disease (SCD) mice, RN-1 hydrochloride demonstrated notable efficacy:

- Dosage : Administered intraperitoneally at doses of 3 mg/kg or 10 mg/kg daily for 2 to 4 consecutive weeks .

- Results : The treatment effectively induced fetal hemoglobin (HbF) levels in red blood cells and reduced disease pathology associated with SCD .

Additionally, after administration in C57BL/6 male mice, RN-1 was detectable in both plasma and brain tissues for up to 24 hours , with a brain/plasma exposure ratio of 88.9 , indicating its ability to penetrate the blood-brain barrier .

Cognitive Effects

Research indicates that RN-1 hydrochloride may impair long-term memory while not affecting short-term memory in mice. This suggests that while it can influence cognitive functions, the specific implications for human cognition require further investigation .

Summary of Research Findings

| Study Type | Model | Dosage | Key Findings |

|---|---|---|---|

| In Vitro | Ovarian Cancer Cells | IC50 ≈ 100-200 μM | Induces cytotoxicity in ovarian cancer cell lines |

| In Vivo | Sickle Cell Disease Mice | 3 mg/kg or 10 mg/kg daily | Induces HbF levels; reduces disease pathology |

| Cognitive Effects | Mice | 10 mg/kg | Impairs long-term memory; no effect on short-term memory |

Q & A

Q. What are the established protocols for synthesizing RN-1 Hydrochloride, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis protocols should include detailed reagent specifications (e.g., purity, supplier), reaction conditions (temperature, pH, solvents), and purification steps (e.g., recrystallization, chromatography). Characterization via NMR, HPLC, and mass spectrometry is critical to confirm identity and purity . For reproducibility, experimental sections must explicitly state equipment calibration, batch-specific variations, and validation against reference standards. Refer to NIH guidelines for preclinical reporting to enhance transparency .

Q. What analytical techniques are recommended for characterizing RN-1 Hydrochloride’s physicochemical properties?

Methodological Answer: Use a tiered approach:

- Primary characterization : UV-Vis spectroscopy (λmax determination), FTIR (functional groups), and X-ray diffraction (crystalline structure) .

- Purity assessment : HPLC with UV/Vis or MS detection, ensuring ≥95% purity thresholds .

- Stability screening : Thermal gravimetric analysis (TGA) and accelerated stability studies under varying humidity/temperature conditions .

Q. How should researchers design safety protocols for handling RN-1 Hydrochloride in laboratory settings?

Methodological Answer: Follow OSHA hazard communication standards (29 CFR 1910.1200) for carcinogenic compounds:

- Use PPE (gloves, lab coats, face shields) and conduct risk assessments for spillage/inhalation .

- Implement fume hoods for synthesis steps and store in locked, ventilated cabinets .

- Include emergency response protocols (e.g., eyewash stations, CHEMTREC contact details) in lab manuals .

Advanced Research Questions

Q. How can researchers resolve contradictions in RN-1 Hydrochloride’s reported bioactivity across studies?

Methodological Answer:

- Systematic meta-analysis : Compare experimental conditions (e.g., cell lines, dosage ranges, exposure times) to identify confounding variables .

- Dose-response validation : Replicate studies using standardized assays (e.g., MTT for cytotoxicity) with internal controls .

- Mechanistic studies : Employ knock-out models or competitive inhibitors to isolate target interactions . Document discrepancies in supplemental materials for peer review .

Q. What strategies optimize RN-1 Hydrochloride’s formulation for in vivo pharmacokinetic studies?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions, validated via dynamic light scattering (DLS) .

- Bioavailability testing : Conduct comparative PK studies (IV vs. oral administration) in rodent models, measuring plasma half-life and tissue distribution .

- Stability profiling : Monitor degradation products under physiological conditions (37°C, pH 7.4) using LC-MS .

Q. How should researchers design experiments to investigate RN-1 Hydrochloride’s off-target effects?

Methodological Answer:

- High-throughput screening : Utilize kinase profiling panels or CRISPR-Cas9 libraries to identify unintended targets .

- Transcriptomic analysis : Perform RNA-seq on treated vs. control cells to map gene expression changes .

- Data triangulation : Cross-reference findings with structural analogs’ SAR (structure-activity relationship) databases to infer selectivity .

Q. What statistical frameworks are appropriate for analyzing dose-dependent efficacy data?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- Multivariate analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

- Power analysis : Predefine sample sizes using pilot data to ensure statistical robustness (α=0.05, β=0.2) .

Methodological & Reporting Guidelines

Q. How to structure a research paper on RN-1 Hydrochloride to meet journal standards?

Methodological Answer:

- Abstract : Summarize objectives, methods, key results (e.g., "RN-1 exhibited 80% inhibition at 10 μM"), and implications without citations .

- Methods : Detail synthesis, characterization, and assay protocols; cite established methods (e.g., ICH guidelines for stability testing) .

- Discussion : Contrast findings with prior work, address limitations (e.g., in vitro-to-in vivo translation), and propose follow-up experiments .

What criteria define a rigorous research question for RN-1 Hydrochloride studies?

Methodological Answer: Apply FINER framework:

- Feasible : Ensure access to instrumentation (e.g., LC-MS) and biological models .

- Novel : Address gaps (e.g., "Mechanism of RN-1’s neuroprotective effects remains uncharacterized") .

- Ethical : Adhere to IACUC protocols for animal studies .

- Relevant : Align with funding priorities (e.g., NIH’s drug discovery initiatives) .

Data Management & Reproducibility

Q. How should researchers archive and share RN-1 Hydrochloride datasets for reproducibility?

Methodological Answer:

- Supplemental materials : Upload raw spectra, chromatograms, and statistical code to repositories like Figshare or Zenodo .

- Metadata documentation : Include instrument settings (e.g., NMR frequency), software versions, and batch numbers .

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via standardized ontologies (e.g., ChEBI for chemical identifiers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.